REACTION_CXSMILES
|
Cl.C(O[C:5]1[CH:10]=[CH:9][N:8]=[CH:7][C:6]=1[N+:11]([O-:13])=[O:12])C.C([O-])(=O)C.[NH4+:18]>C(O)C>[N+:11]([C:6]1[CH:7]=[N:8][CH:9]=[CH:10][C:5]=1[NH2:18])([O-:13])=[O:12] |f:0.1,2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC1=C(C=NC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
6.7 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 50 ml 3-neck round bottom flask fitted with a condenser
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture was refluxed for approximately 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
The product was rinsed with chilled ethanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=NC=CC1N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.41 g | |
YIELD: CALCULATEDPERCENTYIELD | 118.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |